molecular formula C11H18N2O B2931797 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone CAS No. 2198264-28-5

1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone

Cat. No.: B2931797
CAS No.: 2198264-28-5
M. Wt: 194.278
InChI Key: YWWFDASXHJJCNA-UHFFFAOYSA-N
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Description

1-(5-Cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is a chemical compound built on a hexahydropyrrolo[3,4-c]pyrrole scaffold, a bicyclic framework of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a key intermediate for synthesizing antagonists and agonists targeting various proteins . The structure features a cyclopropyl group and an acetyl moiety, which can be utilized to fine-tune the molecule's properties and for further functionalization. The pyrrolo[3,4-c]pyrrole core is a privileged structure found in investigational compounds across therapeutic areas. For instance, derivatives of this core have been investigated as potential anticancer agents, with some showing promising activity as inhibitors of histone deacetylase (HDAC) . Furthermore, the scaffold is a key component in approved and investigational drugs, such as Etavopivat, an activator of erythrocyte pyruvate kinase studied for sickle cell disease . This combination of a versatile scaffold and modifiable functional groups makes 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone a valuable building block for researchers developing novel bioactive molecules. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or human use.

Properties

IUPAC Name

1-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8(14)12-4-9-6-13(11-2-3-11)7-10(9)5-12/h9-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWFDASXHJJCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CN(CC2C1)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, sulfur ylides can undergo intramolecular cyclization with ketonic carbonyl groups, followed by a 1,3-hydroxy rearrangement to produce the desired compound . This method is advantageous due to its mild reaction conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions . This method allows for the formation of carbon-carbon bonds, essential for constructing the bicyclic structure of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its properties.

    Substitution: Substitution reactions can introduce different substituents, modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate temperatures and pressures to maintain the integrity of the bicyclic structure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The hexahydropyrrolo[3,4-c]pyrrole scaffold is widely utilized in drug design. Below is a comparative analysis of structurally related compounds, focusing on substituents, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Key Data Biological Activity Reference
Target Compound 5-Cyclopropyl, 2-acetyl C₁₀H₁₅N₂O Synthesis yield: ~32% (analogous routes) Under investigation
1-(5-(4-Chlorophenyl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone 5-(4-Chlorophenyl) C₁₅H₁₈ClN₂O Yield: 32%; ¹H NMR (CDCl₃): δ 8.16–6.49 (aromatic) Kinase inhibition (implied)
WHO INN Compound 5-(4,6-Dimethylpyrimidin-2-yl), 2-fluoro-6-triazolyl C₂₁H₂₂FN₇O N/A Anticandidate (structural diversity)
Autotaxin Inhibitor 5-(Benzotriazole-5-carbonyl), 3-(trifluoromethoxyphenyl) C₂₄H₂₁F₃N₄O₃ IC₅₀: 0.0099 µM Potent Autotaxin inhibition
TRC Compound 5-(4-Pyridinyl), 1-(isoquinolinylsulfonyl) C₂₃H₂₃N₅O₂S N/A N/A (structural analog)

Key Findings:

Heteroaromatic Substituents: The Autotaxin inhibitor with a benzotriazole-carbonyl group exhibits nanomolar potency (IC₅₀: 0.0099 µM), highlighting the role of aromatic electron-deficient groups in enhancing target binding . Cyclopropyl vs. Aromatic: The cyclopropyl group in the target compound likely improves metabolic stability compared to bulkier aryl substituents, as seen in tert-butyl intermediates .

Synthetic Challenges :

  • Palladium-catalyzed reactions (e.g., with Pd₂(dba)₃/t-Bu XPhos) are critical for introducing aryl/heteroaryl groups but suffer from moderate yields (~30–32%) .
  • Cyclopropane functionalization requires precise control to avoid ring-opening side reactions .

Spectroscopic Trends :

  • Acetyl groups consistently show a singlet at δ ~1.93–2.09 ppm in ¹H NMR .
  • Aromatic protons in nitro- or chloro-substituted derivatives appear downfield (δ 8.16 ppm) .

Biological Activity

The compound 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone is a complex heterocyclic structure that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone can be represented as follows:

  • Molecular Formula : C12H17N3O
  • Molecular Weight : 219.29 g/mol

Structural Features

The compound features a cyclopropyl group attached to a hexahydropyrrolo framework, which is known for its unique electronic properties and potential interactions with biological targets. The ethanone moiety contributes to its reactivity and binding capabilities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects.

Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for antibiotic development.
  • Anticancer Potential : The structural characteristics of the compound may allow it to interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : Investigations into the neuroprotective properties indicate potential applications in treating neurodegenerative diseases.

Case Studies

  • A study focusing on the synthesis and biological evaluation of related compounds demonstrated that derivatives of the hexahydropyrrolo structure showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research on the original compound's anticancer properties.
  • Another research effort highlighted the antimicrobial efficacy of similar compounds against resistant bacterial strains, indicating the potential utility of 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone in addressing public health challenges posed by antibiotic resistance.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various pathogens
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects neuronal cells in vitro

Synthesis and Characterization

The synthesis of 1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the hexahydropyrrolo core through cyclization reactions.
  • Introduction of the cyclopropyl group via cyclopropanation methods.
  • Functionalization at the ethanone position to enhance biological activity.

Comparative Analysis with Similar Compounds

Research indicates that compounds with similar structural motifs often exhibit notable biological activities. For instance:

  • Indole Derivatives : Known for their broad spectrum of bioactivity, these compounds often serve as templates for drug design.
  • Pyrrolidine Compounds : Frequently studied for their interactions with neurotransmitter receptors, suggesting potential applications in neurology.

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